molecular formula C8H9N3 B12828874 2-Amino-3-(methylamino)benzonitrile

2-Amino-3-(methylamino)benzonitrile

Cat. No.: B12828874
M. Wt: 147.18 g/mol
InChI Key: OIWFSWNZAMOZNQ-UHFFFAOYSA-N
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Description

2-Amino-3-(methylamino)benzonitrile: is an organic compound with the molecular formula C8H8N2 It is a derivative of benzonitrile, characterized by the presence of both an amino group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(methylamino)benzonitrile typically involves the reaction of N-methylaniline with boron trichloride in toluene under ice-cooling conditions. The mixture is then refluxed on an oil bath, followed by the addition of methyl thiocyanate . The product is further treated with aqueous sodium hydroxide and purified through silica gel chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-Amino-3-(methylamino)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through the modification of functional groups and the formation of new chemical bonds .

Comparison with Similar Compounds

  • 2-Amino-3-(dimethylamino)benzonitrile
  • 2-Amino-3-(ethylamino)benzonitrile
  • 2-Amino-3-(propylamino)benzonitrile

Comparison: 2-Amino-3-(methylamino)benzonitrile is unique due to the presence of both an amino group and a methylamino group, which confer distinct chemical properties.

Properties

IUPAC Name

2-amino-3-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWFSWNZAMOZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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